molecular formula C22H23N3O2S B2628882 1-(indolin-1-yl)-2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)ethanone CAS No. 1206996-95-3

1-(indolin-1-yl)-2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)ethanone

Cat. No.: B2628882
CAS No.: 1206996-95-3
M. Wt: 393.51
InChI Key: GMENNUFYGOASKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(indolin-1-yl)-2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)ethanone is a synthetic organic compound that features an indoline moiety, an imidazole ring, and a thioether linkage. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(indolin-1-yl)-2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Indoline Moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the indoline ring.

    Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via condensation reactions involving aldehydes and amines.

    Thioether Linkage Formation: The final step involves the formation of the thioether linkage by reacting the indoline and imidazole intermediates with appropriate thiol reagents under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-(indolin-1-yl)-2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indoline or imidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

1-(indolin-1-yl)-2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)ethanone may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(indolin-1-yl)-2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(indolin-1-yl)-2-(phenylthio)ethanone
  • 1-(indolin-1-yl)-2-(imidazol-2-yl)ethanone
  • 1-(indolin-1-yl)-2-(thio)ethanone

Uniqueness

1-(indolin-1-yl)-2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)ethanone is unique due to the presence of both the indoline and imidazole rings, as well as the thioether linkage. This combination of structural features may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-27-14-13-25-20(17-7-3-2-4-8-17)15-23-22(25)28-16-21(26)24-12-11-18-9-5-6-10-19(18)24/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMENNUFYGOASKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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